molecular formula C17H14ClN7O B5012818 N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B5012818
M. Wt: 367.8 g/mol
InChI Key: RMNVSQMMWXOYNV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a combination of chloro, methyl, phenyl, hydrazinyl, oxadiazolo, and pyrazinyl groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the pyrazine ring. The final steps involve the addition of the phenylhydrazinyl and chloro-methylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but may have different substituents, leading to variations in their properties and activities.

    Other oxadiazole-pyrazine compounds: These compounds share the oxadiazole and pyrazine rings but may have different functional groups, resulting in different chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(2-phenylhydrazinyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7O/c1-10-7-8-12(9-13(10)18)19-14-15(21-17-16(20-14)24-26-25-17)23-22-11-5-3-2-4-6-11/h2-9,22H,1H3,(H,19,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVSQMMWXOYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NNC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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